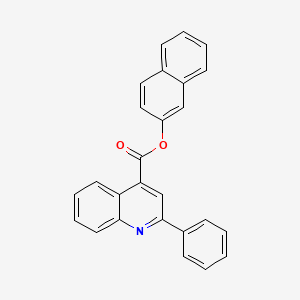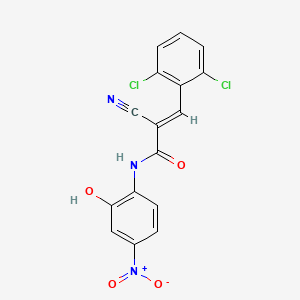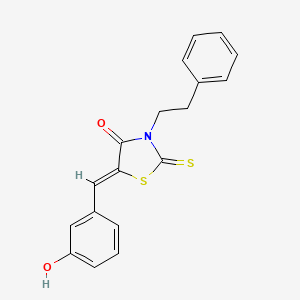![molecular formula C20H23BrN2O3 B10879884 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C19H24N2O3Br .
- The compound contains a piperazine ring, a bromophenyl group, and an ethanone moiety.
- It is used in various scientific and industrial applications due to its unique structure.
2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone: is a synthetic organic compound.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the reaction of 4-bromophenol with 4-methoxybenzylpiperazine in the presence of a base (such as potassium carbonate) to form the desired compound.
- The bromophenol reacts with the piperazine to form the ether linkage.
- Reaction Conditions :
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide).
- The temperature and reaction time vary depending on the specific conditions.
- Industrial Production :
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of yield and purity is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
- Reactions :
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other functional groups.
- Reduction : Reduction of the carbonyl group may yield secondary amines.
- Substitution : The bromine atom can be substituted with other nucleophiles.
- Common Reagents and Conditions :
- Oxidation: Reagents like potassium permanganate or chromium trioxide.
- Reduction: Sodium borohydride or lithium aluminum hydride.
- Substitution: Alkali metal hydroxides or nucleophilic reagents.
- Major Products :
- Oxidation: Ketones or aldehydes.
- Reduction: Secondary amines.
- Substitution: Various derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential pharmacological activities.
- Medicine : May have applications in drug discovery or as a lead compound.
- Industry : Employed in the production of specialty chemicals.
Wirkmechanismus
- The exact mechanism of action is context-dependent and may vary based on the specific application.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 4-Bromophenylpiperazine : Lacks the ether linkage but shares the piperazine core.
- 4-Methoxybenzylpiperazine : Similar piperazine structure without the bromophenyl group.
- Uniqueness :
- The combination of the bromophenyl group and the ether linkage sets 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone apart from related compounds.
Remember that this compound’s applications and properties are continually explored through research, and new findings may emerge
Eigenschaften
Molekularformel |
C20H23BrN2O3 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
CNWCNCBQRJXTAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)

![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
